molecular formula C20H24ClN3O3 B2523509 2-(4-Chlorophenoxy)-2-methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2097872-52-9

2-(4-Chlorophenoxy)-2-methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No. B2523509
CAS RN: 2097872-52-9
M. Wt: 389.88
InChI Key: FWQZXOPDGCFQEF-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenoxy)-2-methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorophenyl groups, piperidin-4-one cores, and substituted pyrimidines, have been synthesized and analyzed, providing insights into the potential behavior of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, a piperidin-4-one derivative was synthesized by a modified Mannich condensation . These methods suggest that the synthesis of the target compound could involve similar strategies, such as nucleophilic addition or condensation reactions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structures of several related compounds, revealing that piperidin-4-one rings often adopt a chair conformation . The orientation of substituents on the piperidine ring, such as chlorophenyl groups, can influence the overall molecular geometry and intermolecular interactions . These findings imply that the target compound may also exhibit a chair conformation with specific orientations for its substituents, affecting its molecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various studies. For example, bioactivity assays indicated that a piperidin-4-one derivative exhibited inhibitory activities toward fungi . Additionally, the presence of chlorophenyl groups can influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and theoretical calculations. For instance, NMR studies have provided insights into the conformation and electronic environment of protons in the molecule . Density functional theory (DFT) calculations have been used to predict vibrational wavenumbers, molecular electrostatic potential, and other properties, which showed good agreement with experimental data . These techniques could be applied to the target compound to predict its properties.

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds with complex structures including chlorophenyl, methylpyrimidin, and piperidinyl groups often focuses on their synthesis and the chemical properties that might make them useful for various applications, including medicinal chemistry and material science. For example, the study of piperidin-4-one derivatives reveals insights into their conformation and potential reactivity, which is fundamental for designing compounds with specific biological activities or physical properties (Park, Ramkumar, & Parthiban, 2012).

Potential Biological Activities

Compounds containing elements such as chlorophenoxy, methylpiperidin, and propanone units are often investigated for their potential biological activities. For instance, derivatives of piperidine and pyrimidine have been explored for their interactions with nicotinic acetylcholine receptors, indicating the potential for research into nervous system targets or insecticidal properties (Zhang, Tomizawa, & Casida, 2004). Additionally, the structural analysis of related compounds, such as those involving piperidin-4-yl and chlorophenyl groups, can provide insights into receptor binding affinities, helping to design more effective pharmaceutical agents or research tools (Karthik et al., 2021).

Material Science Applications

The study of compounds with complex organic structures can also extend to material science, where their optical, thermal, and structural properties are of interest. For example, research into the crystal structures and thermal stability of related compounds can provide valuable information for the development of new materials with specific optical properties or stability under various conditions (Yokota, Uekusa, & Ohashi, 1999).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-14-22-11-8-18(23-14)26-16-9-12-24(13-10-16)19(25)20(2,3)27-17-6-4-15(21)5-7-17/h4-8,11,16H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQZXOPDGCFQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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